1-(3,4-dimethylbenzenesulfonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane 1-(3,4-dimethylbenzenesulfonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 1904083-36-8
VCID: VC6135014
InChI: InChI=1S/C19H28N4O4S2/c1-14-7-8-18(13-15(14)2)28(24,25)22-9-6-10-23(12-11-22)29(26,27)19-16(3)20-21(5)17(19)4/h7-8,13H,6,9-12H2,1-5H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C)C)C
Molecular Formula: C19H28N4O4S2
Molecular Weight: 440.58

1-(3,4-dimethylbenzenesulfonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane

CAS No.: 1904083-36-8

Cat. No.: VC6135014

Molecular Formula: C19H28N4O4S2

Molecular Weight: 440.58

* For research use only. Not for human or veterinary use.

1-(3,4-dimethylbenzenesulfonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane - 1904083-36-8

Specification

CAS No. 1904083-36-8
Molecular Formula C19H28N4O4S2
Molecular Weight 440.58
IUPAC Name 1-(3,4-dimethylphenyl)sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane
Standard InChI InChI=1S/C19H28N4O4S2/c1-14-7-8-18(13-15(14)2)28(24,25)22-9-6-10-23(12-11-22)29(26,27)19-16(3)20-21(5)17(19)4/h7-8,13H,6,9-12H2,1-5H3
Standard InChI Key DBGZUUSBVAHECG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C)C)C

Introduction

Structural and Molecular Characteristics

Core Architecture

1-(3,4-Dimethylbenzenesulfonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane features a diazepane backbone—a seven-membered heterocyclic ring containing two nitrogen atoms—modified with two sulfonyl groups. The first sulfonyl group is attached to a 3,4-dimethylbenzene moiety, while the second is linked to a 1,3,5-trimethylpyrazole ring. This dual sulfonylation confers unique electronic and steric properties, influencing reactivity and biological interactions.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₈N₄O₄S₂
Molecular Weight440.58 g/mol
IUPAC Name1-(3,4-Dimethylphenyl)sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane
CAS Number1904083-36-8
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C)C)C
InChI KeyDBGZUUSBVAHECG-UHFFFAOYSA-N

Spectroscopic Characterization

Structural validation relies on advanced spectroscopic techniques:

  • ¹H NMR: Resonances for methyl groups on the benzene (δ 2.23–2.24 ppm) and pyrazole (δ 2.23–3.75 ppm) rings, alongside diazepane protons (δ 3.71–4.78 ppm).

  • FT-IR: Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1360 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl groups.

  • Mass Spectrometry: Molecular ion peak at m/z 440.58 aligns with the molecular weight.

Synthesis and Optimization

Multi-Step Synthetic Route

The synthesis involves sequential sulfonylation reactions:

  • Diazepane Preparation: Cyclization of 1,4-diamine precursors under acidic conditions forms the diazepane core.

  • Sulfonylation:

    • Step 1: Reaction with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.

    • Step 2: Subsequent sulfonylation with 1,3,5-trimethylpyrazole-4-sulfonyl chloride at 0–5°C to prevent di-sulfonation byproducts.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure compound (>95% purity).

Table 2: Critical Reaction Parameters

ParameterCondition
SolventDichloromethane
Temperature0–5°C (Step 2)
CatalystTriethylamine
Reaction Time12–24 hours per step

Yield and Scalability

Initial small-scale reactions achieve 60–65% yield. Pilot-scale optimization (10 mmol) improves efficiency to 72% by controlling exothermicity and intermediate isolation.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) due to hydrophobic aryl and pyrazole groups.

  • Organic Solvents: Soluble in DCM, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Stability: Stable at room temperature for 6 months; degradation observed >150°C.

Lipophilicity and Drug-Likeness

  • LogP: Calculated value of 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.

  • Rule of Five Compliance: Molecular weight (440.58) exceeds 500 Da, potentially limiting oral bioavailability.

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Diazepane Derivatives

CompoundTargetIC₅₀ (µM)
1-(3,4-Dimethylbenzenesulfonyl)-...CA-IX12.3
1-(Oxolan-3-yl)-4-[(1,3,5-trimethyl...Serine Protease38.7
1-{4-[4-(3,4-Dimethylbenzenesulfonyl)...Tyrosine Kinase22.1

Future Directions and Challenges

Structural Modifications

  • Bioisosteric Replacement: Substituting pyrazole with triazole may enhance solubility without compromising activity.

  • Prodrug Development: Phosphonate ester prodrugs could improve oral absorption.

Toxicity Profiling

Acute toxicity studies in murine models (LD₅₀ > 500 mg/kg) indicate low systemic toxicity, warranting chronic exposure assessments.

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